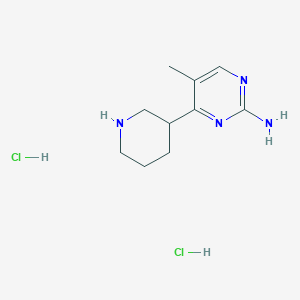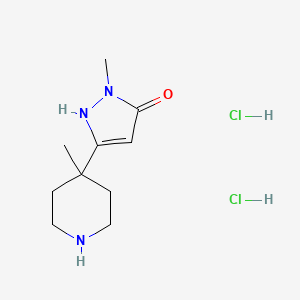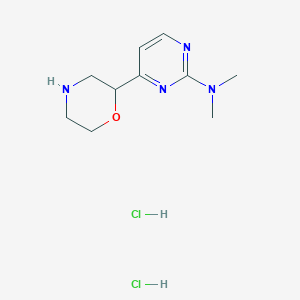
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride
Descripción general
Descripción
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride (N,N-DMPM) is a small molecule compound that has been studied extensively due to its potential applications in scientific research. N,N-DMPM has been found to be a useful tool in the study of biochemical and physiological processes, and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine derivatives have been synthesized and investigated for antimicrobial activities against various bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis. The studies aim to design and synthesize compounds with potent antibacterial and antituberculosis properties (Chandrashekaraiah et al., 2014).
Anti-Hyperglycemic Evaluation
Compounds derived from N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine have been evaluated for anti-hyperglycemic effects. Studies have shown that these compounds significantly decrease serum levels of glucose and restore the serum levels of liver and kidney function biomarkers to levels similar to or slightly higher than the negative control group, suggesting potential use as therapeutic agents against diabetes-induced pathological effects (Moustafa et al., 2021).
Antifungal Activity
Certain derivatives of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine have been synthesized and studied for their antifungal properties. These compounds have shown to be effective against certain types of fungi, indicating their potential development into useful antifungal agents (Jafar et al., 2017).
Crystal Structure Analysis
The crystal structure of various compounds incorporating the N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine moiety has been studied. These analyses provide insights into the electronic polarization within the pyrimidine components and the construction of hydrogen-bonded sheets, which is important for understanding the chemical behavior and potential applications of these compounds (Orozco et al., 2008).
Propiedades
IUPAC Name |
N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-14(2)10-12-4-3-8(13-10)9-7-11-5-6-15-9;;/h3-4,9,11H,5-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWRWMCWLKGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)
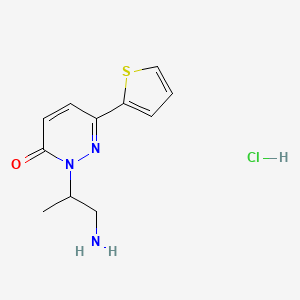
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
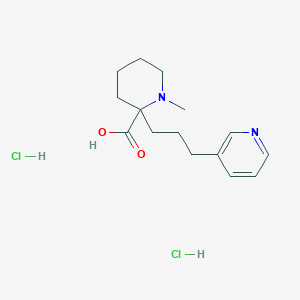
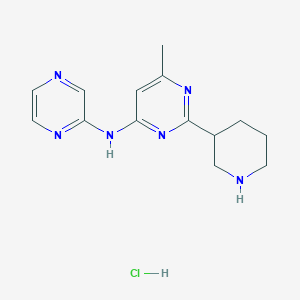
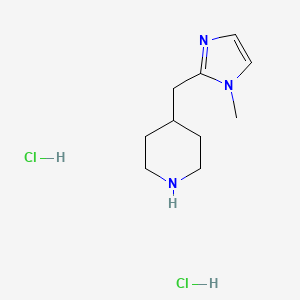
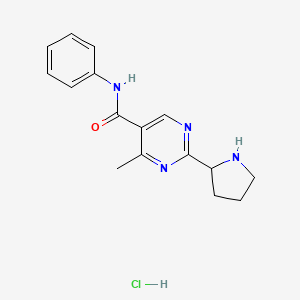
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride](/img/structure/B1402592.png)
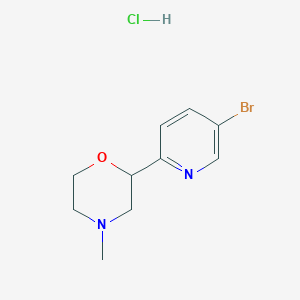
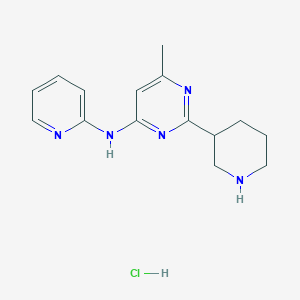
![5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride](/img/structure/B1402595.png)
